molecular formula C15H23NO5 B14627157 3-Ethyl-2-methylpentan-3-ol;4-nitrobenzoic acid CAS No. 55705-70-9

3-Ethyl-2-methylpentan-3-ol;4-nitrobenzoic acid

Cat. No.: B14627157
CAS No.: 55705-70-9
M. Wt: 297.35 g/mol
InChI Key: ANCCJUSEGCWHMD-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Ethyl-2-methylpentan-3-ol

This alcohol can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

4-nitrobenzoic acid

This compound can participate in several types of reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.

Scientific Research Applications

3-Ethyl-2-methylpentan-3-ol

This compound is used in organic synthesis as an intermediate for the preparation of other chemicals.

4-nitrobenzoic acid

4-nitrobenzoic acid is widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. It serves as a precursor for the preparation of various nitroaromatic compounds and is also used in research studies involving aromatic substitution reactions .

Mechanism of Action

3-Ethyl-2-methylpentan-3-ol

The mechanism of action of this alcohol involves its ability to participate in hydrogen bonding and other intermolecular interactions due to the presence of the hydroxyl group. This property makes it useful as a solvent and in various chemical reactions where hydrogen bonding plays a crucial role .

4-nitrobenzoic acid

The nitro group in 4-nitrobenzoic acid is highly electron-withdrawing, which affects the reactivity of the benzene ring. This property makes it a valuable intermediate in electrophilic aromatic substitution reactions. The carboxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

3-Ethyl-2-methylpentan-3-ol

Similar compounds include other branched-chain alcohols like 2-methyl-3-pentanol and 3-methyl-3-pentanol. These compounds share similar physical and chemical properties but differ in their molecular structure and reactivity .

4-nitrobenzoic acid

Similar compounds include other nitrobenzoic acids like 2-nitrobenzoic acid and 3-nitrobenzoic acid. These compounds have similar reactivity due to the presence of the nitro group but differ in the position of the nitro group on the benzene ring, which affects their chemical behavior .

Properties

CAS No.

55705-70-9

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

3-ethyl-2-methylpentan-3-ol;4-nitrobenzoic acid

InChI

InChI=1S/C8H18O.C7H5NO4/c1-5-8(9,6-2)7(3)4;9-7(10)5-1-3-6(4-2-5)8(11)12/h7,9H,5-6H2,1-4H3;1-4H,(H,9,10)

InChI Key

ANCCJUSEGCWHMD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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